1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole

Lipophilicity LogP Medicinal Chemistry

This tri-substituted indazole features an orthogonal protection pattern (Boc at N1, Br at C5, CF3 at C3) enabling sequential, site-selective transformations for multi-step API synthesis. The N1-Boc group remains inert during Suzuki-Miyaura couplings at C5—eliminating side reactions that plague unprotected analogs (e.g., CAS 57631-11-5)—while the CF3 group enhances metabolic stability and binding affinity in kinase (B-Raf, KDR, Tie2) and IDO1/TDO dual inhibitor programs. Choose this building block for streamlined 5-aryl/heteroaryl indazole diversification with fewer synthetic steps and higher regiochemical fidelity.

Molecular Formula C13H12BrF3N2O2
Molecular Weight 365.15 g/mol
CAS No. 929617-37-8
Cat. No. B3306863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole
CAS929617-37-8
Molecular FormulaC13H12BrF3N2O2
Molecular Weight365.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C(F)(F)F
InChIInChI=1S/C13H12BrF3N2O2/c1-12(2,3)21-11(20)19-9-5-4-7(14)6-8(9)10(18-19)13(15,16)17/h4-6H,1-3H3
InChIKeyAKGPQEYHTMUPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole (CAS 929617-37-8): Core Structural Overview and Procurement-Relevant Characteristics


1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole (CAS 929617-37-8, also known as tert-butyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate) is a tri-substituted indazole building block bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a bromine atom at the C5 position, and a trifluoromethyl group at the C3 position . With a molecular formula of C13H12BrF3N2O2 and a molecular weight of 365.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the construction of drug candidates targeting kinases, IDO1/TDO, and other therapeutically relevant enzymes [1]. The compound's design enables orthogonal functionalization: the C5 bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, while the Boc group provides temporary N1 protection that can be selectively removed under mild acidic conditions [2]. The electron-withdrawing trifluoromethyl group at C3 modulates the indazole core's electronic properties, enhancing metabolic stability and binding interactions in downstream bioactive molecules [3].

Why Generic Indazole Analogs Cannot Substitute for 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole (929617-37-8) in Multi-Step Synthetic Sequences


Generic substitution of 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole with simpler indazole analogs fails due to the compound's unique orthogonal functionalization pattern that enables sequential, site-selective transformations without protecting group interference [1]. The Boc-protected N1 position remains inert under Suzuki-Miyaura coupling conditions that activate the C5 bromine atom, allowing for regioselective C–C bond formation at the 5-position while preserving the indazole N1 for later deprotection and subsequent N-functionalization [2]. Analogs lacking the Boc group (e.g., 5-bromo-3-trifluoromethyl-1H-indazole, CAS 57631-11-5) exhibit an acidic N1–H proton (pKa ~12.78) that can undergo unwanted deprotonation and side reactions under basic cross-coupling conditions [3]. Conversely, analogs lacking the C5 bromine (e.g., 1-N-Boc-3-trifluoromethylindazole) cannot participate in palladium-catalyzed cross-coupling reactions at the 5-position, eliminating a critical diversification handle . The quantitative differences in lipophilicity (LogP 4.60 for the Boc-protected compound versus LogP 3.33 for the deprotected analog) further impact solubility, chromatographic behavior, and membrane permeability in downstream applications [4].

Quantitative Differentiation of 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole (929617-37-8) Relative to Closest Structural Analogs


LogP Increase of 1.27 Units Relative to Deprotected Analog: Implications for Lipophilicity-Driven Selection

The presence of the Boc protecting group at N1 increases the calculated LogP of 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole to 4.60, compared to a LogP of 3.33 for the deprotected analog 5-bromo-3-trifluoromethyl-1H-indazole (CAS 57631-11-5) [1][2]. This 1.27-unit increase in lipophilicity reflects the Boc group's contribution to the compound's overall hydrophobicity.

Lipophilicity LogP Medicinal Chemistry ADME

N1 Protection Eliminates Acidic Proton: pKa Shift from ~12.78 to Neutral Under Cross-Coupling Conditions

The deprotected analog 5-bromo-3-trifluoromethyl-1H-indazole (CAS 57631-11-5) possesses an acidic N1–H proton with a calculated pKa of 12.78, which can undergo deprotonation and subsequent side reactions under basic Suzuki-Miyaura coupling conditions (e.g., in the presence of K2CO3) [1][2]. In contrast, 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole has no acidic proton at N1 due to Boc protection, rendering it inert to bases used in cross-coupling reactions .

pKa Protecting Group Strategy Suzuki Coupling Base Sensitivity

C5 Bromine Enables Suzuki-Miyaura Cross-Coupling: Yield Data for 5-Bromoindazole Scaffolds Under Optimized Conditions

5-Bromoindazole derivatives, including the target compound, are competent substrates for Suzuki-Miyaura cross-coupling reactions. Under optimized conditions using Pd(dppf)Cl2 as catalyst, K2CO3 as base, and dimethoxyethane as solvent, related N- and C-3 substituted 5-bromoindazoles achieve coupling yields as high as 92% with N-Boc-2-pyrrole boronic acid [1]. This demonstrates the high reactivity of the C5 bromine atom in palladium-catalyzed cross-couplings, enabling efficient diversification at the 5-position.

Suzuki-Miyaura Coupling Palladium Catalysis C–C Bond Formation Yield Optimization

Molecular Weight Increase of 100.12 g/mol Relative to Deprotected Analog: Implications for Purification and Handling

1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole has a molecular weight of 365.15 g/mol, which is 100.12 g/mol higher than the deprotected analog 5-bromo-3-trifluoromethyl-1H-indazole (MW = 265.03 g/mol) . This substantial mass difference arises from the Boc protecting group (C5H9O2, ~101.1 g/mol contribution) and alters the compound's physical properties including volatility, crystallinity, and chromatographic behavior.

Molecular Weight Purification Crystallinity Handling

Optimal Research and Industrial Application Scenarios for 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole (929617-37-8) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: 5-Aryl Indazole Construction via Suzuki-Miyaura Coupling

This compound is optimally deployed as a key intermediate for constructing 5-aryl/heteroaryl indazole kinase inhibitors. The C5 bromine atom serves as a handle for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling rapid diversification of the indazole core. The Boc-protected N1 position remains inert under coupling conditions, allowing for subsequent deprotection and N-functionalization in later synthetic steps. This orthogonal protection strategy is essential for efficient multi-step synthesis of drug candidates targeting kinases such as B-Raf, KDR, and Tie2, where 5-substituted indazoles have demonstrated potent inhibitory activity [1][2].

IDO1/TDO Dual Inhibitor Development: Building Block for 4,6-Disubstituted Indazole Scaffolds

The trifluoromethyl group at C3 and the Boc-protected N1 position make this compound an ideal starting material for synthesizing 4,6-disubstituted indazole derivatives with IDO1/TDO dual inhibitory activity. The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to the heme-containing active sites of IDO1 and TDO enzymes. Following C5 functionalization via cross-coupling, the Boc group can be removed to expose the N1 position for further derivatization, enabling systematic exploration of structure-activity relationships in immunooncology programs [3][4].

Fragment-Based Drug Discovery (FBDD): Orthogonally Protected Core for Parallel Library Synthesis

The compound's orthogonal functionalization pattern (Boc at N1, Br at C5, CF3 at C3) makes it an excellent core fragment for parallel library synthesis in FBDD campaigns. The higher molecular weight and LogP (4.60) relative to deprotected analogs facilitate handling and purification during library production, while the orthogonal reactivity enables independent diversification at multiple positions. This reduces the number of synthetic steps required to generate diverse indazole-containing compound collections for high-throughput screening against novel biological targets [5].

Quote Request

Request a Quote for 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.